molecular formula C9H11BrO2S B8464482 Methyl 5-(3-bromopropyl)thiophene-2-carboxylate

Methyl 5-(3-bromopropyl)thiophene-2-carboxylate

Cat. No.: B8464482
M. Wt: 263.15 g/mol
InChI Key: ZJJABXXVOBSIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-bromopropyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

methyl 5-(3-bromopropyl)thiophene-2-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h4-5H,2-3,6H2,1H3

InChI Key

ZJJABXXVOBSIKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution consisting of 5-(3-bromopropyl)thiophene-2-carboxylic acid (from procedure above, 24 g, 78 mmol) in ethyl acetate (150 mL) and methanol (15 mL) at 0° C. was added TMS-diazomethane (50 mL, 100 mmol, 2 M) dropwise over one hour. The reaction mixture was then allowed to warm to room temperature and was stirred for 16 hours, The reaction mixture was concentrated under reduced pressure without workup. The residue was purified by silica gel chromatography. Elution with ethyl acetate-heptane (1:80 v/v) afforded the title compound as a white solid (4.95 g; 24% over two steps); TLC Rf 0.45 (solvent system: 15:85 v/v ethyl acetate-hexanes); MS (ESI+) m/z 263, 265 (isotopic bromines, each (M+H)+); 1HNMR (CDCl3) δ 7.5 (d, 1H), 6.7 (d, 1H), 3.75 (s, 3H), 3.3 (t, 2H), 2.9 (t, 2H), 2.1-2.0 (m, 2H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
24%

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